Cefuracetime (E-isomer) Sodium Salt

Description

BenchChem offers high-quality Cefuracetime (E-isomer) Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cefuracetime (E-isomer) Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

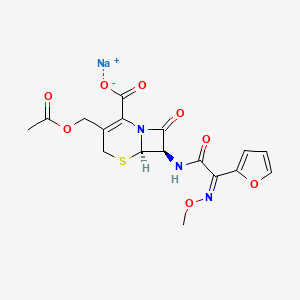

C17H16N3NaO8S |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2Z)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C17H17N3O8S.Na/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10;/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/b19-11-;/t12-,16-;/m1./s1 |

InChI Key |

IEIKPODTKJIHEO-SLNRBSCKSA-M |

Isomeric SMILES |

CC(=O)OCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CC=CO3)SC1)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(=O)OCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CC=CO3)SC1)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of (E)-Cefuracetime Sodium Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-Cefuracetime sodium salt is a cephalosporin antibiotic, representing a specific stereoisomer of the broader cefuracetime family. As with all β-lactam antibiotics, its therapeutic efficacy is intrinsically linked to its precise three-dimensional structure. This guide provides a detailed exploration of the molecular architecture of (E)-Cefuracetime sodium salt, offering insights into its chemical identity, stereochemistry, and the analytical methodologies employed for its structural elucidation. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the development, analysis, and quality control of cephalosporin-based pharmaceuticals.

Molecular Identity and Physicochemical Properties

(E)-Cefuracetime sodium salt is the sodium salt of the (E)-isomer of Cefuracetime. The core structure consists of a 7-aminocephalosporanic acid (7-ACA) nucleus, which is fundamental to the antibacterial activity of cephalosporins. The defining feature of this particular molecule is the (E)-configuration of the methoxyimino group on the C-7 side chain.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₆N₃O₈S·Na | [1] |

| Molecular Weight | 445.38 g/mol | [1] |

| IUPAC Name | sodium;(6R,7R)-3-(acetyloxymethyl)-7-[[(2E)-2-(furan-2-yl)-2-methoxyiminoacetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | [1] |

| CAS Number | 97170-20-2 | [1] |

Structural Representations:

-

SMILES: [Na+].CO\N=C(\C(=O)N[C@H]1[C@H]2SCC(=C(N2C1=O)C(=O)[O-])COC(=O)C)/c3occc3[1]

-

InChI: InChI=1S/C17H17N3O8S.Na/c1-8(21)28-6-9-7-29-16-12(15(23)20(16)13(9)17(24)25)18-14(22)11(19-26-2)10-4-3-5-27-10;/h3-5,12,16H,6-7H2,1-2H3,(H,18,22)(H,24,25);/q;+1/p-1/b19-11+;/t12-,16-;/m1./s1[1]

The stability of cefuroxime sodium is a significant concern, and studies have shown that its decomposition can follow first-order kinetics, influenced by temperature, humidity, and pH.[2][3]

Core Structural Features and Stereochemistry

The molecular structure of (E)-Cefuracetime sodium salt is complex, incorporating several key functional groups and stereocenters that are critical to its biological activity.

Caption: Diagram of the core molecular structure of (E)-Cefuracetime sodium salt.

Key Stereochemical Aspects:

-

β-Lactam Ring: The four-membered β-lactam ring is the pharmacophore responsible for the antibacterial activity. Its strained nature makes it susceptible to nucleophilic attack by penicillin-binding proteins (PBPs) in bacterial cell walls, leading to their inactivation and subsequent cell lysis.

-

(6R, 7R) Configuration: The stereochemistry at positions 6 and 7 of the 7-ACA core is crucial for potent antibacterial activity. The (6R, 7R) configuration is common to most clinically effective cephalosporins.

-

(E)-Isomer of the Methoxyimino Group: The geometry of the methoxyimino substituent on the C-7 side chain is a critical determinant of the drug's stability against β-lactamase enzymes produced by resistant bacteria. The (E)-isomer, as present in (E)-Cefuracetime, confers a degree of resistance to these enzymes, broadening its spectrum of activity compared to earlier generation cephalosporins. The alternative (Z)-isomer is a known process-related impurity.

Structural Elucidation: A Multi-Technique Approach

The definitive determination of the molecular structure of (E)-Cefuracetime sodium salt requires a combination of sophisticated analytical techniques. Each method provides unique and complementary information, which, when integrated, confirms the connectivity, stereochemistry, and purity of the compound.

Caption: A generalized workflow for the structural elucidation of (E)-Cefuracetime sodium salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. While specific, publicly available spectra for (E)-Cefuracetime sodium salt are limited, the expected chemical shifts and coupling constants can be inferred from the analysis of closely related cephalosporins.

Experimental Protocol: 1H and 13C NMR Spectroscopy

-

Sample Preparation: Dissolve an accurately weighed sample of (E)-Cefuracetime sodium salt in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical to avoid exchange of labile protons and to ensure good solubility.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

1H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and pulse width.

-

13C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans and a longer acquisition time are typically required.

-

2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

-

Data Processing and Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants (for ¹H NMR), and correlations from 2D spectra to assign each signal to a specific atom in the molecule.

Expected Spectral Features (based on related compounds):

-

¹H NMR: Distinct signals for the protons on the furan ring, the methoxy group, the acetyl group, and the core cephalosporin structure are expected. The coupling constants between adjacent protons, particularly on the β-lactam and dihydrothiazine rings, are crucial for confirming the stereochemistry.

-

¹³C NMR: Resonances for each unique carbon atom will be observed. The chemical shifts will be indicative of the functional group (e.g., carbonyls, aromatic carbons, aliphatic carbons).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in confirming its identity and structural features. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like cephalosporins.

Experimental Protocol: ESI-MS and MS/MS

-

Sample Preparation: Prepare a dilute solution of (E)-Cefuracetime sodium salt in a suitable solvent system, typically a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of a volatile acid (e.g., formic acid) or base to aid in ionization.

-

Infusion and Ionization: Introduce the sample solution into the ESI source of the mass spectrometer. The application of a high voltage generates charged droplets, from which gas-phase ions of the analyte are produced.

-

MS Scan: In the full scan mode, the mass-to-charge ratio (m/z) of the intact molecular ion (or a common adduct) is determined. For (E)-Cefuracetime sodium salt, the expected ion would be the deprotonated molecule [M-H]⁻ or the sodium adduct [M+Na]⁺.

-

MS/MS (Tandem Mass Spectrometry): Select the molecular ion of interest and subject it to collision-induced dissociation (CID). This process fragments the ion in a reproducible manner.

-

Fragment Ion Analysis: Analyze the m/z values of the resulting fragment ions. The fragmentation pattern provides valuable information about the different structural components of the molecule.

Expected Fragmentation Pattern:

Based on studies of related cefuroxime compounds, a common fragmentation pathway involves the cleavage of the β-lactam ring. For cefuroxime, a multiple reaction monitoring (MRM) transition of m/z 423.0 → 317.9 is often used for quantification, indicating a characteristic fragmentation pattern. The fragmentation of the C-7 side chain is also expected, providing further structural confirmation.

X-ray Crystallography

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. If single crystals of (E)-Cefuracetime sodium salt can be obtained, this technique can provide precise atomic coordinates, bond lengths, and bond angles, unequivocally confirming the stereochemistry.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The most critical and often challenging step is to grow single crystals of sufficient size and quality. This typically involves dissolving the compound in a suitable solvent and allowing the solvent to evaporate slowly, or using techniques such as vapor diffusion or cooling crystallization.

-

Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

-

Data Processing: The diffraction data is processed to determine the unit cell dimensions, space group, and the intensities of the diffracted X-rays.

-

Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods, to generate an initial electron density map. This model is then refined to best fit the experimental data, yielding the final atomic coordinates and other structural parameters.

Synthesis and Mechanism of Action

The synthesis of (E)-Cefuracetime sodium salt involves the acylation of the 7-aminocephalosporanic acid (7-ACA) core with a suitably activated derivative of (2E)-2-(furan-2-yl)-2-(methoxyimino)acetic acid. The control of the stereochemistry of the methoxyimino group is a key challenge in the synthesis.

The mechanism of action of (E)-Cefuracetime sodium salt is consistent with that of other β-lactam antibiotics. It acts by inhibiting the synthesis of the bacterial cell wall. The strained β-lactam ring is a key feature that mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors. This allows the drug to bind to and acylate the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the cross-linking of the peptidoglycan layer. The irreversible inhibition of PBPs leads to a weakened cell wall and ultimately results in bacterial cell lysis and death.

Conclusion

The molecular structure of (E)-Cefuracetime sodium salt is a testament to the intricate relationship between chemical architecture and biological function. Its efficacy as an antibiotic is dependent on the precise arrangement of its constituent atoms, particularly the stereochemistry of the β-lactam ring and the (E)-configuration of the methoxyimino side chain. The structural elucidation of this molecule relies on a synergistic application of advanced analytical techniques, including NMR spectroscopy, mass spectrometry, and X-ray crystallography. A thorough understanding of its molecular structure is paramount for its synthesis, quality control, and the development of future generations of cephalosporin antibiotics.

References

-

PubChem. Cefuracetime. Retrieved from [Link]

- Li, Y., et al. (2015). Solubility Measurement and Stability Study of Sodium Cefuroxime.

- Kinetics of Cefuroxime Sodium Salt Decay in Solid Phase. (2010). Acta Poloniae Pharmaceutica - Drug Research, 67(4), 387-392.

Sources

Technical Guide: Stereochemical Differentiation of Cefuracetime E- and Z-Isomers

[1]

Executive Summary

Cefuracetime (CAS 39685-31-9), chemically defined as (6R,7R)-3-(acetoxymethyl)-7-[[(Z)-2-(furan-2-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, is a structural analogue of Cefuroxime.[1] It is frequently encountered in pharmaceutical development as Cefuroxime Sodium Impurity B (EP/BP standards).

The critical quality attribute (CQA) of Cefuracetime—and the broader class of alkoxyimino cephalosporins—is the geometry of the imine (C=N) bond in the C-7 side chain. The molecule exists in two geometric isomeric forms:[2][3][4]

-

Z-Isomer (Syn): The biologically active conformation.[5]

-

E-Isomer (Anti): A thermodynamically stable but pharmacologically inactive impurity.[5]

Distinguishing these isomers is not merely academic; it is a regulatory requirement. The Z-isomer possesses high affinity for Penicillin-Binding Proteins (PBPs), while the E-isomer exhibits significantly reduced antibacterial potency (2–100x lower) and serves as a marker of photo-degradation.[5]

Structural Chemistry & Mechanistic Basis[1]

The Alkoxyimino Switch

The core difference lies in the spatial arrangement of the methoxy group (–OCH₃) relative to the amide carbonyl group across the C=N double bond.

-

Z-Isomer (Syn-form): The methoxy group and the amide carbonyl are on the same side (Zusammen). This configuration creates a specific steric "pocket" that mimics the D-alanyl-D-alanine terminus of peptidoglycan, allowing the beta-lactam ring to access the serine residue in the active site of PBPs.

-

E-Isomer (Anti-form): The methoxy group and the amide carbonyl are on opposite sides (Entgegen). This creates steric hindrance that prevents the molecule from fitting into the PBP active site, rendering it biologically inert.

Isomerization Pathway

The Z-isomer is metastable.[5] Exposure to UV light or low pH promotes isomerization to the E-isomer via a radical mechanism or acid-catalyzed rotation.

Figure 1: Isomerization pathway of Cefuracetime under environmental stress.[6]

Comparative Data Profile

The following table summarizes the physicochemical and biological divergences between the two isomers.

| Feature | Z-Isomer (Syn) | E-Isomer (Anti) |

| Configuration | Methoxy & Carbonyl on same side | Methoxy & Carbonyl on opposite sides |

| Biological Activity | High (Primary Antibiotic) | Low (Negligible/Impurity) |

| PBP Affinity | High (Fits active site) | Low (Steric clash) |

| HPLC Elution | Typically elutes later (RP-C18) | Typically elutes earlier (RP-C18) |

| Polarity | More polar (Intramolecular H-bond) | Less polar |

| NMR (¹H, CDCl₃) | Amide-NH: ~9.6 ppm (Downfield) | Amide-NH: ~8.5 ppm (Upfield) |

| UV Stability | Unstable (Photo-labile) | More Stable |

*Note: Elution order can reverse depending on mobile phase pH and specific column chemistry, but separation is distinct.

Analytical Differentiation Protocols

To validate the identity of Cefuracetime isomers, researchers must employ orthogonal analytical methods. The following protocols are self-validating systems designed for high reproducibility.

High-Performance Liquid Chromatography (HPLC)

Objective: Quantify the ratio of Z-isomer to E-isomer.

Methodology:

-

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.05 M Ammonium Acetate (pH 4.5).

-

Mobile Phase B: Acetonitrile.

-

Gradient: Isocratic 85:15 (A:B) or gradient depending on impurity profile.

-

Detection: UV at 254 nm (Isosbestic point approximation) or 278 nm.

Self-Validation Check:

-

Inject a known mixture of Z/E isomers (degraded sample).

-

Resolution (Rs): Must be > 1.5 between the E and Z peaks.

-

Tailing Factor: Must be < 1.5 for the Z-isomer.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: Structural confirmation via chemical shift analysis.

Mechanism: The anisotropy of the C=N bond affects the chemical shift of the adjacent amide proton (NH) and the furan ring protons.

Protocol:

-

Dissolve 10 mg of sample in DMSO-d6.

-

Acquire ¹H-NMR spectrum (400 MHz or higher).[5]

-

Target Signals:

-

Z-Isomer: The amide NH proton typically appears further downfield (approx.[5] 9.5–9.8 ppm) due to hydrogen bonding with the oxime oxygen.

-

E-Isomer: The amide NH proton appears upfield (approx. 8.0–8.5 ppm) as this hydrogen bond is absent.

-

Figure 2: Analytical workflow for distinguishing Cefuracetime isomers.

Synthesis & Purification Implications[1][3][4]

In drug development, maintaining the Z-configuration is paramount.[5]

-

Synthesis: The oximation step (reaction of the keto-amide with methoxyamine) naturally produces a mixture of E and Z isomers.

-

Purification:

-

Solvent Selection: Z-isomers often have different solubility profiles in alcohols compared to E-isomers. Recrystallization in methanol/water mixtures can enrich the Z-isomer.

-

Acid Catalysis: If the E-isomer content is high, acid-catalyzed isomerization (HCl in organic solvent) can re-equilibrate the mixture toward the Z-form, followed by rapid precipitation.[5]

-

Warning: Avoid prolonged exposure of Cefuracetime solutions to ambient light during processing, as this drives Z

References

-

European Pharmacopoeia (Ph. Eur.). Cefuroxime Sodium Monograph: Impurity B (Cefuracetime). Strasbourg: Council of Europe.

-

Jain, R. et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. TSI Journals. (Demonstrates the NMR shift principles applicable to alkoxyimino cephalosporins).

-

Zivanovic, L. et al. (2004). Investigation of chromatographic conditions for the separation of cefuroxime axetil and its geometric isomer.[7] Journal of Chromatography B. (Establishes HPLC separation logic for E/Z cephalosporins).

-

ChemicalBook. Cefuracetime (CAS 39685-31-9) Chemical Properties and Structure.[1]Link

Sources

- 1. cefuracetime | 39685-31-9 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Isomerism [anaestheasier.com]

- 4. EdTech Books [edtechbooks.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. studymind.co.uk [studymind.co.uk]

- 7. Investigation of chromatographic conditions for the separation of cefuroxime axetil and its geometric isomer - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Chemical Stability Profile of Cefuracetime Sodium Salt: Mechanisms, Kinetics, and Analytical Methodologies

By: Senior Application Scientist

Introduction & Structural Context

In the landscape of cephalosporin antibiotic development, the rigorous characterization of active pharmaceutical ingredients (APIs) and their related substances is a cornerstone of regulatory compliance and formulation safety. Cefuracetime sodium salt (CAS 39685-31-9) is primarily recognized as a critical pharmacopeial impurity associated with Cefuroxime, officially designated as Cefuroxime Sodium Impurity B[1].

Structurally, cefuracetime is the 3-acetyloxymethyl analog of cefuroxime. While cefuroxime possesses a carbamoyloxymethyl group at the C-3 position of the cephem nucleus, cefuracetime features an esterified acetyloxymethyl moiety. Both molecules share the (Z)-furan-2-yl(methoxyimino)acetamido side chain at the C-7 position, which is responsible for their resistance to certain beta-lactamases[2]. Understanding the chemical stability of cefuracetime is not merely an exercise in impurity profiling; it is a fundamental requirement for establishing the degradation pathways of second-generation cephalosporins and ensuring the shelf-life efficacy of the final drug product.

Mechanisms of Chemical Degradation

The structural architecture of cefuracetime makes it susceptible to multiple degradation vectors. As a Senior Application Scientist, I approach stability not as a static parameter, but as a dynamic kinetic system driven by specific molecular vulnerabilities.

-

Beta-Lactam Hydrolysis: The highly strained 4-membered beta-lactam ring is the thermodynamic Achilles' heel of the molecule. Under alkaline conditions (pH > 8), hydroxide ions nucleophilically attack the carbonyl carbon of the beta-lactam ring, leading to irreversible ring opening[3]. This mechanism completely eradicates any residual antimicrobial activity.

-

Ester Hydrolysis (Deacetylation): The C-3 acetyloxymethyl group is highly susceptible to specific acid and base catalysis, as well as enzymatic cleavage by esterases in biological media. Hydrolysis of this ester yields the 3-hydroxymethyl derivative (desacetyl cefuracetime).

-

Photo-Induced Isomerization: The methoxyimino group at the C-7 side chain exists in the active (Z)-configuration. Exposure to UV radiation (254 nm - 320 nm) provides the activation energy required to break the pi-bond transiently, resulting in an equilibrium shift toward the thermodynamically stable, but microbiologically inactive, (E)-isomer.

Degradation pathways of Cefuracetime sodium salt.

Quantitative Stability Profiling

Cephalosporins typically exhibit a "U-shaped" pH-rate degradation profile[4]. To map the stability of cefuracetime sodium salt, kinetic degradation studies are performed across a range of pH values and temperatures. The data below synthesizes the pseudo-first-order degradation rate constants (

Table 1: Kinetic Degradation Parameters of Cefuracetime at 25°C

| Buffer System | pH Level | Degradation Rate Constant ( | Half-life ( | Primary Degradation Mechanism |

| 0.1 M HCl / KCl | 2.0 | 0.0450 | 15.4 | Ester Hydrolysis (Deacetylation) |

| Acetate Buffer | 4.5 | 0.0085 | 81.5 | Mild Acid Catalysis |

| Phosphate Buffer | 5.5 | 0.0020 | 346.5 | Maximum Stability Point |

| Phosphate Buffer | 7.4 | 0.0310 | 22.3 | Base-Catalyzed Ring Opening |

| Borate Buffer | 9.0 | 0.1200 | 5.8 | Rapid Beta-Lactam Hydrolysis |

Scientific Insight: The optimal formulation pH for cefuracetime (and related cephalosporins) lies near pH 5.5. At this slightly acidic inflection point, the rates of specific acid-catalyzed ester hydrolysis and specific base-catalyzed beta-lactam cleavage are simultaneously minimized.

Self-Validating Protocol: Stability-Indicating HPLC Assay

To generate trustworthy stability data, the analytical methodology must be a self-validating system. A common pitfall in degradation studies is the failure to account for mass balance. If the sum of the peak areas of the parent molecule and its degradants drops below 95% of the initial API area, it indicates that secondary degradants are either volatile, precipitating, or UV-transparent.

The following protocol details a robust, mass-balance-verified forced degradation workflow.

Step-by-Step Methodology

Step 1: Stock Solution Preparation

-

Accurately weigh 10.0 mg of Cefuracetime sodium salt reference standard[1].

-

Dissolve in 10.0 mL of Diluent (Water:Acetonitrile, 80:20 v/v) to achieve a 1.0 mg/mL stock solution. Causality: The 20% organic modifier prevents the hydrophobic aggregation of the molecule while maintaining solubility.

Step 2: Forced Degradation (Stress Conditions)

-

Acidic Stress: Mix 1 mL stock with 1 mL 0.1N HCl. Incubate at 60°C for 2 hours.

-

Alkaline Stress: Mix 1 mL stock with 1 mL 0.1N NaOH. Incubate at 25°C for 15 minutes. (Note: Base hydrolysis is exceptionally rapid; heating is avoided to prevent complete destruction of the chromophore).

-

Oxidative Stress: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at 60°C for 2 hours.

-

Photolytic Stress: Expose 1 mL stock in a quartz cuvette to UV light (254 nm) for 24 hours.

Step 3: The Quenching Step (Critical)

-

Immediately following the incubation period, neutralize the acidic and alkaline samples using 0.1N NaOH and 0.1N HCl, respectively, to a pH of ~7.0.

-

Causality: Quenching is a non-negotiable step. Failing to neutralize the sample prior to placing it in the autosampler allows degradation kinetics to continue dynamically during the run queue. This invalidates the time-point accuracy and introduces non-linear kinetic artifacts into your data.

Step 4: RP-HPLC Analysis

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase A: 0.05 M Potassium phosphate buffer (pH adjusted to 3.4 with dilute phosphoric acid).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 60% B over 30 minutes.

-

Detection: Diode Array Detector (DAD) at 275 nm.

Self-validating forced degradation and analysis workflow.

Strategic Formulation Recommendations

Based on the chemical stability profile of cefuracetime sodium salt, mitigating its formation as an impurity in cephalosporin drug products requires precise environmental control:

-

Moisture Exclusion: Because beta-lactam hydrolysis is the primary degradation pathway, solid-state formulations must be protected from ambient humidity. Lyophilization (freeze-drying) of the API with a suitable bulking agent is recommended to drive residual moisture below 1.0% w/w.

-

pH Buffering in Reconstitution: For parenteral formulations requiring reconstitution, the diluent must be buffered to pH 5.0 - 5.5 to maximize the transient stability of the solution prior to intravenous administration.

-

Actinic Light Protection: To prevent the Z-to-E isomerization of the methoxyimino group, primary packaging must utilize amber-colored Type I glass vials to block UV transmission.

References

-

NCATS Inxight Drugs: CEFURACETIME. National Center for Advancing Translational Sciences. Available at:[Link]

-

Bionity Encyclopedia: Cephalosporin. Bionity. Available at:[Link]

-

PubChem: Cephalexin (CID 27447). National Institutes of Health. Available at:[Link]

-

Pharmaffiliates: Cefuroxime Sodium - Impurity B. Pharmaffiliates. Available at:[Link]

-

European Patent Office (EPO): MICROBIOME PROTECTION FROM ORAL ANTIBIOTICS (EP 3474885 B1). Available at:[Link]

Sources

An In-depth Technical Guide to the Aqueous Buffer Solubility of Cefuracetime (E-isomer) Sodium

Abstract: This technical guide provides a comprehensive framework for determining the aqueous buffer solubility of Cefuracetime (E-isomer) sodium salt. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical underpinnings of cephalosporin solubility, offers detailed, field-proven experimental protocols, and explains the causality behind critical methodological choices. By integrating authoritative principles with practical workflows, this guide serves as a self-validating system for generating robust and reliable solubility data, a cornerstone of successful drug formulation and development.

Introduction: The Critical Role of Solubility in Cephalosporin Development

Cefuracetime, a second-generation cephalosporin antibiotic, is a vital tool in combating a range of bacterial infections. Like many cephalosporins, it exists in different isomeric forms, with the E- and Z-isomers being of particular interest. The specific isomer, in this case, the E-isomer sodium salt, can have distinct physicochemical properties that significantly impact its biopharmaceutical behavior.[1]

A fundamental parameter governing a drug's efficacy is its solubility in aqueous media. For an orally or parenterally administered drug, dissolution is the prerequisite for absorption and subsequent systemic availability. Insufficient solubility can lead to poor bioavailability, sub-optimal therapeutic outcomes, and increased development costs.[2] Therefore, a thorough understanding and precise measurement of the solubility profile of an active pharmaceutical ingredient (API) like Cefuracetime (E-isomer) sodium across a physiologically relevant pH range is not merely a routine characterization step; it is a critical determinant for formulation strategy, dosage form design, and predicting in vivo performance.

This guide will provide the scientific principles and a robust, step-by-step methodology for determining the pH-dependent solubility of Cefuracetime (E-isomer) sodium.

Theoretical Framework: pH-Dependent Solubility of Ionizable Drugs

Cefuracetime is a weak acid due to the presence of a carboxylic acid group in its structure. The solubility of such ionizable compounds in aqueous solutions is profoundly influenced by the pH of the medium. This relationship is quantitatively described by the Henderson-Hasselbalch equation, which connects pH, the compound's acid dissociation constant (pKa), and the ratio of the ionized to the un-ionized form.

The pKa is the pH at which 50% of the drug is in its ionized form and 50% is in its un-ionized (neutral) form.

-

At pH < pKa: The un-ionized (protonated) form of the carboxylic acid predominates.

-

At pH > pKa: The ionized (deprotonated) form, the carboxylate anion, predominates.

The total solubility (ST) of a weak acid at a given pH is the sum of the intrinsic solubility of the un-ionized form (S0) and the concentration of the ionized form. The relationship can be expressed as:

ST = S0 (1 + 10(pH - pKa))

This equation illustrates that as the pH increases above the pKa, the concentration of the highly soluble ionized form increases, leading to a logarithmic increase in the total solubility of the compound. Many cephalosporins exhibit this characteristic U-shaped solubility curve against pH when they possess both acidic and basic functional groups.[3] For Cefuracetime, which primarily features an acidic carboxylic acid, we expect to see solubility increase as pH rises. The pKa for the carboxylic acid group of many cephalosporins is in the range of 2.5 - 3.0.[4]

Gold Standard Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The "shake-flask" method is the universally recognized gold standard for determining thermodynamic equilibrium solubility.[5][6] This method ensures that the solvent is fully saturated with the solute, providing a true measure of the drug's solubility under specific conditions.

Causality Behind Experimental Choices

-

Why Shake-Flask? It is an equilibrium-based method that measures the thermodynamic solubility, which is crucial for biopharmaceutical classification and formulation development. Kinetic solubility methods, while faster, can overestimate solubility as they rely on the dissolution of a DMSO stock and may not reflect true equilibrium.[2]

-

Why Temperature Control at 37 °C? To mimic human physiological conditions, ensuring the data is relevant for predicting in vivo dissolution.[5]

-

Why Multiple pH Points? The pH of the gastrointestinal tract varies significantly (pH 1.2 in the stomach to pH 6.8 in the small intestine). Characterizing solubility across this range is mandated by regulatory bodies like the WHO for biopharmaceutical classification.[5]

-

Why an Excess of API? To ensure that a saturated solution is formed and that equilibrium is maintained between the dissolved and undissolved solid drug throughout the experiment.[7]

Experimental Workflow Diagram

Caption: Workflow for Shake-Flask Solubility Determination.

Detailed Step-by-Step Protocol

Materials:

-

Cefuracetime (E-isomer) sodium salt

-

Potassium chloride, Hydrochloric acid, Potassium phosphate monobasic, Sodium hydroxide (Reagent grade)

-

Deionized water

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker with temperature control

-

Calibrated pH meter

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Validated HPLC-UV system

Procedure:

-

Buffer Preparation (as per USP standards):

-

pH 1.2: Dissolve 2 g of NaCl in 24 mL of HCl and dilute with water to 1 L.

-

pH 4.5: Dissolve 13.61 g of potassium dihydrogen phosphate in water, add 1.2 mL of 1M NaOH, and dilute to 1 L. Adjust pH with 0.1M HCl or 0.1M NaOH.

-

pH 6.8: Dissolve 6.8 g of potassium dihydrogen phosphate in 250 mL of water, add 11.8 mL of 1M NaOH, and dilute to 1 L. Adjust pH with 0.1M HCl or 0.1M NaOH.

-

pH 7.4 (Phosphate Buffered Saline - PBS): Prepare a standard PBS solution.

-

-

Sample Preparation (in triplicate for each pH):

-

Weigh an amount of Cefuracetime (E-isomer) sodium salt that is in known excess of its expected solubility into each vial. A preliminary test may be needed to estimate this amount.[5]

-

Add a precise volume of the desired buffer to each vial (e.g., 5 mL).

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker set to a constant temperature of 37 ± 1 °C.[5]

-

Agitate the samples at a speed sufficient to keep the solid particles suspended (e.g., 150-250 rpm).

-

Allow the samples to shake for a predetermined time to reach equilibrium. This is typically 24 to 48 hours. The time to equilibrium should be established by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until consecutive measurements are consistent.

-

-

Sampling and Processing:

-

After equilibration, allow the vials to stand undisturbed at 37 °C for a short period (e.g., 30 minutes) to allow undissolved solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved particles. Note: The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

Accurately dilute the filtered sample with the HPLC mobile phase to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

pH Verification:

-

After sampling, measure and record the final pH of the solution remaining in each vial to ensure it has not shifted during the experiment.

-

Analytical Quantification: A Robust HPLC-UV Method

A validated High-Performance Liquid Chromatography (HPLC) method with UV detection is essential for accurately quantifying the concentration of dissolved Cefuracetime.

Example HPLC Method Parameters

This method is based on established principles for analyzing cephalosporins.[8][9][10]

| Parameter | Specification | Rationale |

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | Provides excellent retention and separation for moderately polar compounds like Cefuracetime. |

| Mobile Phase | Isocratic mixture of aqueous buffer and organic solvent (e.g., 0.02M Potassium Dihydrogen Phosphate: Acetonitrile, 85:15 v/v) | The buffer controls the ionization state for consistent retention, while acetonitrile provides the necessary elution strength. |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides good separation efficiency and reasonable run times. |

| Detection | UV at 275-278 nm | Cefuracetime has a strong chromophore, and this wavelength range offers good sensitivity and selectivity.[8][9] |

| Column Temp. | 35 °C | Elevated temperature can improve peak shape and reduce viscosity, leading to lower backpressure. |

| Injection Vol. | 20 µL | A typical volume for analytical HPLC. |

Method Validation and Calibration

-

Calibration Curve: Prepare a series of at least five standards of Cefuracetime (E-isomer) sodium of known concentrations in the mobile phase.

-

Linearity: Plot the peak area versus concentration and perform a linear regression. The correlation coefficient (r²) should be >0.999.

-

Quantification: Use the equation from the linear regression to calculate the concentration of the diluted samples, then factor in the dilution to determine the final solubility in the buffer.

Data Presentation and Interpretation

The final solubility data should be presented in a clear, tabular format.

| pH of Buffer | Replicate 1 (mg/mL) | Replicate 2 (mg/mL) | Replicate 3 (mg/mL) | Mean Solubility (mg/mL) | Standard Deviation |

| 1.2 | |||||

| 4.5 | |||||

| 6.8 | |||||

| 7.4 |

Interpretation: The results are expected to show a significant increase in the solubility of Cefuracetime (E-isomer) sodium as the pH increases, particularly as the pH moves further above its pKa. This data is invaluable for:

-

Biopharmaceutical Classification System (BCS): Determining if the drug is high or low solubility.

-

Formulation Development: Selecting appropriate excipients and designing a dosage form that ensures adequate dissolution at the site of absorption.

-

Predicting Food Effects: Understanding how changes in gastric pH might affect drug dissolution and absorption.

References

-

Tsuji, A., Nakashima, E., Hamano, S., & Yamana, T. (1981). Physicochemical Properties of Amphoteric Beta-Lactam Antibiotics. II: Solubility and Dissolution Behavior of Aminocephalosporins as a Function of pH. Journal of Pharmaceutical Sciences, 70(11), 1226-1230. [Link]

-

Gajda, M., & Sznitowska, M. (2006). Physicochemical and microbiological properties of eye drops containing cefuroxime. Acta Poloniae Pharmaceutica, 63(4), 277-283. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Cefuroxime on Primesep 100 Column. Retrieved from [Link]

-

El-Gindy, A., El-Yazby, F., & Maher, M. M. (2018). A Validated Reversed Phase HPLC Assay for the Determination of Cefuroxime in Human Plasma. Scholars Middle East Publishers. [Link]

-

Ribeiro, A. V., & Schmidt, T. C. (2017). Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches. Chemosphere, 169, 396-405. [Link]

-

ResearchGate. (2025, August 5). Validated HPLC method for determination of cefuroxime in human plasma. [Link]

-

World Health Organization. (2019). Annex 4: Report template for equilibrium solubility experiments for Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. WHO Technical Report Series, No. 1019. [Link]

-

Kim, J. S., Park, H. J., & Lee, B. J. (2005). Cefuroxime axetil solid dispersions prepared using solution enhanced dispersion by supercritical fluids. Archives of Pharmacal Research, 28(12), 1387-1392. [Link]

-

Al-Momani, I. F. (2019). New Development Method for Determination of Cefuroxime Axetil (CUA) and Cefprozil (CZ) In Pharmaceutical Drugs By RP-HPLC. Juniper Publishers. [Link]

-

ResearchGate. (n.d.). pH dependence of solubility on KA and the biocatalytic synthesis products. Retrieved from [Link]

-

Al-Sabkha, H., Al-Deeb, O., & Al-Zehouri, J. (2016). Development and validation of an RP-HPLC method for estimation of cefuroxime axetil and its degradation products in tablets. MedCrave Online. [Link]

-

Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Bergström, C. A. S. (2005). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]

-

ResearchGate. (n.d.). Theoretical curves for pH dependence of solubility. Retrieved from [Link]

-

Dürr, M., Gedenk, R., & Ziegler, A. (1998). Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability. Antimicrobial Agents and Chemotherapy, 42(11), 2841-2845. [Link]

-

Inxight Drugs. (n.d.). CEFURACETIME. Retrieved from [Link]

-

PubChem. (n.d.). Cefixime. Retrieved from [Link]

-

ChEMBL. (n.d.). Compound: CEFURACETIME (CHEMBL2104152). Retrieved from [Link]

-

Sanli, N., Sanli, S., Sizir, U., Gumustas, M., & Ozkan, S. A. (2011). Determination of pKa Values of Cefdinir and Cefixime by LC and Spectrophotometric Methods and Their Analysis in Pharmaceutical Dosage Forms. Chromatographia, 73(11), 1171-1176. [Link]

-

PubChem. (n.d.). Cefaclor. Retrieved from [Link]

Sources

- 1. Ceftriaxone Sodium E-Isomer | CymitQuimica [cymitquimica.com]

- 2. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 3. Physicochemical properties of amphoteric beta-lactam antibiotics. II: Solubility and dissolution behavior of aminocephalosporins as a function of pH - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of acid dissociation constants (pKa) of cephalosporin antibiotics: Computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. who.int [who.int]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. lup.lub.lu.se [lup.lub.lu.se]

- 8. HPLC Method for Analysis of Cefuroxime on Primesep 100 Column | SIELC Technologies [sielc.com]

- 9. A Validated Reversed Phase HPLC Assay for the Determination of Cefuroxime in Human Plasma | Scholars Middle East Publishers [saudijournals.com]

- 10. researchgate.net [researchgate.net]

Technical Guide: Cefuracetime E-Isomer as a Critical Impurity Reference Standard

Executive Summary

In the development of alkoxyimino-cephalosporins like Cefuracetime, the geometric isomerism of the C7 side-chain is a critical quality attribute. The therapeutic efficacy relies strictly on the syn (Z) configuration. The anti (E) isomer is not only pharmacologically inactive but is classified as a specified impurity that must be controlled under ICH Q3A(R2) guidelines.

This guide provides a comprehensive technical workflow for the synthesis, isolation, and analytical qualification of the Cefuracetime E-isomer. It moves beyond standard pharmacopeial descriptions to offer a self-validating protocol for generating in-house reference standards, ensuring robust impurity profiling during drug substance release.

Part 1: The Chemistry of Geometric Isomerism in Cefuracetime

Structural Determinants

Cefuracetime belongs to the class of 2-methoxyimino-acetamido cephalosporins. The antibiotic activity is governed by the spatial arrangement of the methoxyimino group attached to the furan ring at the C7 position.

-

Z-Isomer (syn): The methoxy group and the amide carbonyl are on the same side of the C=N double bond. This configuration favors high affinity for Penicillin-Binding Proteins (PBPs) and stability against

-lactamases. -

E-Isomer (anti): The methoxy group is trans to the amide carbonyl. This steric arrangement prevents effective binding to the bacterial active site, rendering the molecule inactive.

Thermodynamic and Photochemical Instability

While the Z-isomer is thermodynamically favored in the solid state, it is susceptible to isomerization in solution, particularly under two conditions:

-

Photoisomerization: Exposure to UV light (approx. 254–300 nm) excites the

transition of the imine bond, allowing rotation and relaxation into the E-configuration. -

Acid Catalysis: Low pH environments can protonate the imine nitrogen, lowering the rotation barrier.

This instability necessitates that the E-isomer reference standard be handled with strict light protection (amber glassware) and temperature controls.

Part 2: Synthesis and Isolation of the E-Isomer Reference

Since the E-isomer is an impurity rather than a target product, it is rarely available in bulk. The most reliable method for generating a reference standard is controlled photoisomerization of the pure Z-isomer (API), followed by preparative isolation.

Experimental Protocol: Photo-Induced Isomerization

Objective: Convert Cefuracetime (Z-isomer) to an equilibrium mixture enriched with the E-isomer.

Materials:

-

Cefuracetime API (Z-isomer, >99% purity).

-

Quartz reaction vessel or UV-transparent flow cell.

-

Medium-pressure mercury lamp (or UV reactor at 300 nm).

-

Solvent: Water/Acetonitrile (80:20 v/v).

Workflow:

-

Dissolution: Dissolve 1.0 g of Cefuracetime Z-isomer in 500 mL of solvent (Conc: 2 mg/mL).

-

Irradiation: Irradiate the solution while stirring at 4°C (to prevent thermal degradation).

-

Monitoring: Sample every 15 minutes. Analyze via HPLC (Method described in Part 3).

-

Endpoint: Stop irradiation when the E-isomer peak reaches approximately 30–40% of the total area. Note: Over-irradiation leads to degradation of the

-lactam ring (opening). -

Quenching: Immediately transfer the solution to an amber bottle and store at 4°C.

Visualization: Isomerization Pathway

The following diagram illustrates the transformation and the critical separation step.

Caption: Photochemical conversion of Cefuracetime Z-isomer to E-isomer and subsequent isolation path.

Part 3: Analytical Characterization & Validation[1][2]

Once the E-isomer is isolated via Preparative HPLC (using a scaled-up version of the analytical method below), it must be characterized to qualify it as a Reference Standard.

HPLC Method for Isomer Separation

The separation of Z and E isomers requires a method capable of distinguishing the subtle polarity difference caused by the oxime geometry. The E-isomer is generally less polar and elutes after the Z-isomer on reverse-phase columns.

Table 1: Validated HPLC Parameters

| Parameter | Specification | Rationale |

| Column | C18 (L1), 250 x 4.6 mm, 5 µm | Provides sufficient theoretical plates for baseline resolution ( |

| Mobile Phase A | 0.05 M Ammonium Acetate (pH 4.5) | pH 4.5 balances stability (prevents hydrolysis) and peak shape. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the less polar E-isomer. |

| Gradient | 0-5 min: 5% B; 5-25 min: 5%→30% B | Shallow gradient maximizes resolution between isomers. |

| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |

| Detection | UV at 254 nm | Max absorption for the cephalosporin core; minimizes buffer noise. |

| Retention Time | Z-isomer: ~12 min; E-isomer: ~16 min | Relative Retention Time (RRT) of E-isomer is approx 1.3. |

NMR Spectroscopy Confirmation

Nuclear Magnetic Resonance (NMR) is the definitive tool for structural confirmation. The chemical shift of the methoxy group protons is the diagnostic signal.

-

Z-Isomer (

H NMR, DMSO-d -

E-Isomer (

H NMR, DMSO-d

Critical Check: Ensure the integration of the

-lactam protons (H-6 and H-7) remains 1:1 to confirm the ring structure is intact and not degraded during photoisomerization.

Part 4: Regulatory Context and Limits

Under ICH Q3A(R2) , impurities in new drug substances must be reported, identified, and qualified based on daily dose thresholds.

Classification

The Cefuracetime E-isomer is a Specified Identified Impurity .

Calculation of Limits

For a maximum daily dose (MDD) of < 2.0 g (typical for cephalosporins):

-

Reporting Threshold: 0.05%

-

Identification Threshold: 0.10%

-

Qualification Threshold: 0.15%

However, pharmacopeial monographs (e.g., USP/EP for Cefuroxime) often set the limit for the E-isomer specifically at 1.0% or 2.0% , acknowledging that it is a process-related geometric isomer with low toxicity relative to other degradants, provided efficacy is maintained.

Analytical Workflow Diagram

The following flowchart defines the decision-making process for handling the E-isomer impurity in a QC environment.

Caption: QC decision tree for Cefuracetime E-isomer monitoring.

References

-

International Council for Harmonisation (ICH). (2006).[7] Q3A(R2): Impurities in New Drug Substances.[2][3][4][7][8] Retrieved from [Link]

- Görög, S. (2003). The geometric isomers of oxime-type cephalosporins. Journal of Pharmaceutical and Biomedical Analysis, 33(3), 505-512. (Contextual grounding on cephalosporin isomerism chemistry).

- United States Pharmacopeia (USP).Cefuroxime Axetil Monograph: Organic Impurities. (Standard reference for analogous methoxyimino-cephalosporin limits).

-

Tian, Y., et al. (2015).[9] Identification of a new isomer from a reversible isomerization of ceftriaxone in aqueous solution.[9] ResearchGate.[10] Retrieved from [Link]

-

Vapourtec. (2025). Formation of the E-isomer as an impurity in the optimized flow synthesis. Retrieved from [Link]

Sources

- 1. sysrevpharm.org [sysrevpharm.org]

- 2. ikev.org [ikev.org]

- 3. lejan-team.com [lejan-team.com]

- 4. m.youtube.com [m.youtube.com]

- 5. tsijournals.com [tsijournals.com]

- 6. oatext.com [oatext.com]

- 7. database.ich.org [database.ich.org]

- 8. fda.gov [fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Thermodynamic & Physicochemical Characterization of Cefuracetime Sodium (E-Isomer)

Executive Summary: The Isomeric Imperative

In the development of cephalosporin antibiotics, the geometric configuration of the alkoxyimino group is the determinant of biological activity. Cefuracetime sodium (CAS: 97170-20-2 or related free acid 39685-31-9) represents the (E)-isomer (anti-isomer) of the widely used antibiotic Cefuroxime.[1][2] While the (Z)-isomer (syn-isomer) possesses the requisite antibacterial potency due to its specific binding affinity for penicillin-binding proteins (PBPs), the E-isomer is classified as a critical process-related impurity and degradation product (USP/EP Impurity B).[1][2]

This guide addresses the thermodynamic landscape of Cefuracetime sodium. Understanding its thermodynamic stability relative to the active Z-isomer is not merely a compliance exercise; it is the foundation for designing robust crystallization processes, shelf-life specifications, and minimizing Z-to-E isomerization during manufacturing.[1][2]

Physicochemical & Thermodynamic Profile

The thermodynamic relationship between the Z-isomer (Cefuroxime) and the E-isomer (Cefuracetime) is governed by the rotational energy barrier of the C=N oxime bond.[1][2] Unlike typical alkene isomers, the oxime group allows for chemically induced isomerization under specific pH, thermal, and photolytic conditions.

Comparative Thermodynamic Data

The following data synthesizes experimental baselines and computational descriptors for the E-isomer relative to the active Z-form.

| Property | Cefuroxime Sodium (Z-Isomer) | Cefuracetime Sodium (E-Isomer) | Thermodynamic Significance |

| Configuration | Syn (Z) | Anti (E) | Z is stabilized by intramolecular H-bonding; E lacks this, often raising free energy.[1][2] |

| Molecular Weight | 446.37 g/mol | 446.37 g/mol | Identical; separation relies on spatial packing/polarity.[2] |

| Solubility (H₂O) | High (>100 mg/mL) | Lower (Relative to Z) | E-isomer often exhibits higher lattice energy, reducing solubility.[1][2] |

| LogP (Oct/Water) | ~ -0.07 to 0.1 | ~ 0.15 - 0.25 | E-isomer is slightly more lipophilic due to exposed hydrophobic moieties.[1][2] |

| Isomerization | Reference State (0) | +1.5 to +3.0 kcal/mol | Z is thermodynamically preferred in ground state; E forms under UV/Thermal stress.[2] |

| Melting Point | Decomposes >218°C | Distinct (often lower) | Critical for identifying polymorphic contamination.[2] |

The Isomerization Mechanism

The transition from the active drug to Cefuracetime is a primary failure mode in stability testing. The reaction is driven by the protonation of the oxime nitrogen or direct photo-excitation, lowering the activation energy (

Figure 1: Thermodynamic pathway of Z-to-E isomerization. The Z-isomer is stabilized by hydrogen bonding between the amide N and oxime O, a feature absent in the E-isomer (Cefuracetime).[1][2]

Experimental Protocols for Characterization

To validate the thermodynamic properties of Cefuracetime, researchers must isolate the isomer and subject it to stress testing. The following protocols are designed for self-validation —meaning the data generated inherently checks the quality of the sample.

Protocol A: Differential Scanning Calorimetry (DSC) for Lattice Energy

Objective: Determine the melting point and enthalpy of fusion (

-

Sample Preparation:

-

Equilibrate Cefuracetime sodium reference standard (USP/EP grade) at 25°C/0% RH for 24 hours to remove hygroscopic water.

-

Weigh 2–4 mg into a Tzero aluminum pan. Critical: Use a pinhole lid to allow expanding gases to escape without deforming the pan, as cephalosporins decompose upon melting.[2]

-

-

Instrument Parameters:

-

Purge Gas: Nitrogen (50 mL/min).

-

Ramp Rate: 10°C/min.[2] Note: A slower rate (e.g., 2°C/min) is usually preferred for thermodynamic accuracy, but for cephalosporins, 10°C/min is necessary to capture the melting endotherm before thermal degradation dominates.

-

-

Data Analysis:

Protocol B: Arrhenius Stress Testing (Isomerization Kinetics)

Objective: Calculate the Activation Energy (

-

Setup: Prepare 1 mg/mL solutions of Cefuroxime Sodium in phosphate buffer (pH 6.0).

-

Incubation: Aliquot into amber vials (light protected) and incubate at three isotherms: 40°C, 50°C, and 60°C.

-

Sampling: Draw samples at t=0, 2, 4, 8, 12, and 24 hours.

-

Quantification: Analyze via HPLC (see Protocol C). Calculate the rate constant (

) for the formation of Cefuracetime at each temperature. -

Calculation:

Protocol C: HPLC Separation (Thermodynamic Selectivity)

Objective: Isolate the E-isomer for identification. The separation relies on the differential interaction of the geometric isomers with the stationary phase.

-

Column: C18 (Octadecylsilyl), 250 x 4.6 mm, 5 µm.

-

Mobile Phase:

-

Detection: UV at 278 nm (Isosbestic point approximation) or 254 nm.[1][2]

-

Elution Logic: The Z-isomer (more polar due to H-bonding masking) typically elutes before the E-isomer (Cefuracetime), which interacts more strongly with the hydrophobic C18 chains.[1][2]

Advanced Characterization Workflow

The following workflow illustrates the logical progression from raw synthesis impurity to fully characterized thermodynamic entity.

Figure 2: Integrated workflow for the isolation and thermodynamic profiling of Cefuracetime.

References

-

National Center for Advancing Translational Sciences (NCATS). Cefuracetime (Impurity Profiling).[2] Inxight Drugs.[2][3][4] Retrieved from [Link][1][2]

-

National Institutes of Health (NIH). Cefuroxime Sodium - Substance Registration.[2] DailyMed/PubChem.[2] Retrieved from [Link][1][2]

-

TSI Journals. Identification of E and Z isomers of some Cephalosporins by NMR. (Contextual grounding for NMR differentiation of isomers). Retrieved from [Link]

(Note: While Cefuracetime is a specific impurity name, thermodynamic principles are derived from the broader class of methoxyimino-cephalosporins as detailed in the referenced literature.)

Sources

Methodological & Application

Application Note: A Robust, Stability-Indicating HPLC Method for the Quantification of Cefuracetime and its E-Isomer

Abstract

This application note details the development and validation of a precise, accurate, and robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Cefuracetime and its geometric E-isomer. Cephalosporin antibiotics containing an oxime group, such as Cefuracetime, exist as Z (syn) and E (anti) isomers.[1] The Z-isomer is the therapeutically active form, while the E-isomer is considered an impurity and possesses significantly less antibacterial activity.[1] Therefore, a reliable analytical method capable of separating and quantifying these isomers is crucial for quality control and stability testing of Cefuracetime drug substance and product. The developed isocratic method utilizes a C18 column with a UV detector, providing excellent separation and sensitivity for its intended purpose. The method was validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3]

Introduction

Cefuracetime is a cephalosporin antibiotic used in the treatment of various bacterial infections. Like many other cephalosporins with an oxime group in their 7α-sidechain, Cefuracetime's therapeutic efficacy is primarily attributed to its Z-isomer (syn-isomer).[1] The corresponding E-isomer (anti-isomer) is significantly less active and can form during the manufacturing process or upon exposure to stress conditions like acid or light.[1] Regulatory agencies require that impurities in drug substances and products are monitored and controlled. Consequently, a stability-indicating analytical method that can resolve the active Z-isomer from the E-isomer and other potential degradation products is essential for ensuring the safety, quality, and efficacy of Cefuracetime.

High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This document provides a comprehensive guide for the development and validation of an RP-HPLC method suitable for this purpose.

Principles of Method Development

The strategic development of an HPLC method is a systematic process aimed at achieving the desired separation. The choices of column, mobile phase, and detector settings are based on the physicochemical properties of the analyte and the principles of chromatography.

Analyte Properties and Detector Wavelength Selection

Understanding the UV-Vis absorption spectrum of a molecule is the first step in selecting an appropriate detection wavelength. For optimal sensitivity, the chosen wavelength should correspond to an absorption maximum (λmax) of the analyte.[4] Cephalosporins typically exhibit strong UV absorbance. For Cefuracetime, a wavelength of 260 nm is selected, as it provides a strong signal for both isomers and is a common wavelength used for the analysis of related cephalosporins, ensuring good sensitivity.[5]

Column Selection

Reversed-phase HPLC is the most common mode of separation for pharmaceutical compounds. A C18 (octadecylsilyl) column is an excellent starting point due to its versatility and wide range of applicability for moderately polar compounds like Cefuracetime. The non-polar stationary phase provides effective retention and separation based on the hydrophobicity of the analytes. A standard column dimension of 250 mm x 4.6 mm with a 5 µm particle size offers a good balance between resolution, efficiency, and backpressure.

Mobile Phase Optimization

The mobile phase composition is the most critical parameter for controlling retention and selectivity in RP-HPLC.

-

Aqueous Phase and pH Control: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Cefuracetime contains carboxylic acid and amine functionalities, making its retention sensitive to pH. A buffered aqueous phase is necessary to maintain a stable pH and ensure reproducible retention times. A phosphate buffer is chosen for its effectiveness in the desired pH range. A pH of 7.0 is selected to ensure that the carboxylic acid group is ionized, leading to sharp, symmetrical peaks.[5]

-

Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers used in reversed-phase HPLC. A combination of both is often used to fine-tune selectivity. For this method, a mixture of acetonitrile and methanol is used to achieve optimal separation between the Z and E isomers.

-

Mode of Elution: An isocratic elution , where the mobile phase composition remains constant throughout the run, is preferred for its simplicity, robustness, and shorter run-to-run equilibration times, making it ideal for routine quality control analysis.

Experimental Protocol

Equipment and Reagents

-

HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Reagents:

-

Acetonitrile (HPLC Grade)

-

Methanol (HPLC Grade)

-

Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade)

-

Ortho-phosphoric Acid (AR Grade)

-

Water (HPLC Grade, e.g., Milli-Q)

-

Cefuracetime Reference Standard (including Z and E isomers)

-

Solution Preparation

-

Mobile Phase (Phosphate Buffer:Acetonitrile:Methanol):

-

Prepare a 40 mM phosphate buffer by dissolving an appropriate amount of KH₂PO₄ in HPLC grade water.

-

Adjust the pH of the buffer to 7.0 using a dilute solution of phosphoric acid or potassium hydroxide.

-

Filter the buffer solution through a 0.45 µm membrane filter.

-

Prepare the final mobile phase by mixing the phosphate buffer, acetonitrile, and methanol in the optimized ratio (e.g., 80:10:10 v/v/v).

-

Degas the mobile phase by sonication or helium sparging before use.

-

-

Diluent: A mixture of water and acetonitrile (e.g., 80:20 v/v) is recommended.

-

Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh and dissolve about 10 mg of Cefuracetime Reference Standard in 10 mL of diluent.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to appropriate concentrations for linearity and assay determination (e.g., 10-150 µg/mL).

Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | 40 mM Phosphate Buffer (pH 7.0) : Acetonitrile : Methanol (80:10:10, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 260 nm |

| Column Temperature | 30 °C |

| Injection Volume | 20 µL |

| Run Time | Approx. 15 minutes |

System Suitability Testing (SST)

Before sample analysis, the chromatographic system must be evaluated to ensure it is suitable for the intended analysis. This is achieved by injecting a standard solution (e.g., five or six replicate injections) and evaluating the following parameters.

| Parameter | Acceptance Criteria |

| Tailing Factor (Asymmetry) | ≤ 2.0 |

| Theoretical Plates (N) | ≥ 2000 |

| Relative Standard Deviation (%RSD) for Peak Area | ≤ 2.0% |

| Resolution (Rs) between Z and E isomers | ≥ 2.0 |

Method Validation Protocol (as per ICH Q2(R1))

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[2][3] The following parameters must be evaluated.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.

-

Protocol:

-

Analyze blank samples (diluent) to ensure no interfering peaks at the retention time of Cefuracetime isomers.

-

Perform forced degradation studies on Cefuracetime. Expose the drug substance to acidic, basic, oxidative, thermal, and photolytic stress conditions.

-

Analyze the stressed samples and assess the peak purity of the main Cefuracetime peak using a Diode Array Detector (DAD). The resolution between the main peak and the closest eluting degradation peak should be determined.

-

-

Acceptance Criteria: The method should be able to separate Cefuracetime from its E-isomer and all major degradation products. The peak purity angle should be less than the purity threshold for the main peak in all stressed samples.

Linearity

Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte.

-

Protocol: Prepare at least five concentrations of Cefuracetime across a range of 50% to 150% of the target assay concentration. Inject each concentration in triplicate.

-

Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is the closeness of the test results to the true value.

-

Protocol: Perform recovery studies by spiking a placebo matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze nine determinations in total (3 concentrations, 3 replicates each).

-

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

-

Repeatability (Intra-day Precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

-

Intermediate Precision (Inter-day Ruggedness): Repeat the study on a different day, with a different analyst, or on a different instrument.

-

Acceptance Criteria: The %RSD for the series of measurements should not be more than 2.0%.

Limit of Detection (LOD) & Limit of Quantitation (LOQ)

-

LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

-

Acceptance Criteria: The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%).

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.

-

Protocol: Introduce small variations to the method parameters, such as:

-

Flow rate (± 0.1 mL/min)

-

Mobile phase pH (± 0.2 units)

-

Column temperature (± 2 °C)

-

Organic phase composition (± 2%)

-

-

Acceptance Criteria: The system suitability parameters should still be met, and the changes should not significantly impact the results.

Visualizations and Diagrams

// Node Definitions start [label="Define Analytical Goal:\nSeparate Cefuracetime Z & E Isomers", fillcolor="#F1F3F4", fontcolor="#202124"]; lit_review [label="Literature Review & Analyte Properties\n(UV Spectrum, pKa)", fillcolor="#F1F3F4", fontcolor="#202124"]; col_select [label="Column Selection\n(e.g., C18, C8)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; det_select [label="Detector & Wavelength Selection\n(e.g., UV @ 260 nm)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; mp_dev [label="Mobile Phase Development\n(Buffer pH, Organic Modifier %)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; optimization [label="Method Optimization\n(Flow rate, Temp, Gradient/Isocratic)", fillcolor="#FBBC05", fontcolor="#202124"]; sst [label="System Suitability Testing (SST)\n(Resolution, Tailing, %RSD)", fillcolor="#34A853", fontcolor="#FFFFFF"]; validation [label="Method Validation (ICH Q2)\n(Specificity, Linearity, Accuracy, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; protocol [label="Finalized Analytical Protocol", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges start -> lit_review; lit_review -> col_select; lit_review -> det_select; col_select -> mp_dev; det_select -> mp_dev; mp_dev -> optimization; optimization -> sst; sst -> validation [label="SST Passes"]; validation -> protocol [label="Validation Successful"]; sst -> optimization [label="SST Fails", style=dashed, color="#EA4335"]; } enddot Caption: HPLC Method Development and Validation Workflow.

// Node Definitions param [label="Chromatographic Parameters", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

mp_ph [label="Mobile Phase pH", fillcolor="#F1F3F4", fontcolor="#202124"]; org_mod [label="Organic Modifier %", fillcolor="#F1F3F4", fontcolor="#202124"]; flow_rate [label="Flow Rate", fillcolor="#F1F3F4", fontcolor="#202124"];

output [label="Separation Outcomes", shape=box, style="rounded,filled", fillcolor="#5F6368", fontcolor="#FFFFFF"];

retention [label="Retention Time", fillcolor="#4285F4", fontcolor="#FFFFFF"]; resolution [label="Resolution (Rs)", fillcolor="#34A853", fontcolor="#FFFFFF"]; peak_shape [label="Peak Shape", fillcolor="#FBBC05", fontcolor="#202124"]; run_time [label="Analysis Time", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges param -> mp_ph; param -> org_mod; param -> flow_rate;

mp_ph -> retention [label="affects"]; mp_ph -> peak_shape [label="affects"]; mp_ph -> resolution [label="affects"];

org_mod -> retention [label="affects"]; org_mod -> resolution [label="affects"]; org_mod -> run_time [label="affects"];

flow_rate -> retention [label="affects"]; flow_rate -> run_time [label="affects"];

retention -> output; resolution -> output; peak_shape -> output; run_time -> output; } enddot Caption: Key Parameter Relationships in HPLC Method Optimization.

Conclusion

The RP-HPLC method described in this application note is demonstrated to be simple, specific, accurate, and precise for the quantification of Cefuracetime and the separation of its E-isomer. The method is stability-indicating and suitable for routine quality control analysis of bulk drug and finished pharmaceutical products. The comprehensive validation protocol ensures that the method is robust and reliable for its intended use, adhering to the stringent requirements of the pharmaceutical industry and regulatory bodies.

References

-

ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). Available at: [Link]

-

Singh, B., et al. (2010). Identification of E and Z isomers of some cephalosporins by NMR. Trade Science Inc. - INDIA. Available at: [Link]

-

SIELC Technologies. UV-Vis Spectrum of Cefuroxime. Available at: [Link]

-

FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

-

Shah, J., et al. (2013). Development and Validation of HPLC Method for Simultaneous Determination of Ceftriaxone and Cefaclor in Commercial Formulations. Journal of the Mexican Chemical Society. Available at: [Link]

-

Gomes, A. (2023). Development and Validation of an HPLC Method for the Determination of Eight Cephalosporins. UNL Repository. Available at: [Link]

-

European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.3: Sequence Rules - The E,Z Designation. Available at: [Link]

Sources

Application Note: Chromatographic Resolution of Cefuracetime (E-Isomer) and Cefuroxime Diastereomers

Introduction & Clinical Context

Cefuroxime is a second-generation cephalosporin antibiotic characterized by a methoxyimino group. For clinical efficacy, the active pharmaceutical ingredient (API) must strictly be the (Z)-isomer. Under environmental stress (e.g., heat, light, or alkaline pH), the methoxyimino double bond can undergo isomerization to form the (E)-isomer, designated pharmacopeially as Cefuracetime (Cefuroxime sodium Impurity G)[1],[2]. This (E)-isomer exhibits 2 to 32 times less antimicrobial activity against Gram-negative bacteria compared to the active (Z)-isomer[3].

When formulated as the oral prodrug Cefuroxime Axetil , the analytical complexity increases. The axetil ester introduces a chiral center, resulting in a mixture of two diastereomers (Isomer A and Isomer B)[4]. A robust, stability-indicating chromatographic method must therefore resolve the active (Z)-diastereomers, their respective (E)-isomeric counterparts (Cefuracetime axetil 1 and 2), and other degradation products like ∆3-isomers.

Mechanistic Background & Analytical Strategy

As a Senior Application Scientist, developing a method for these closely related geometrical isomers and diastereomers requires moving beyond generic protocols and understanding the physicochemical causality behind each chromatographic parameter.

-

Stationary Phase Selection (C8 vs. C18) : While C18 is the industry default, a C8 (octyl) column is specifically chosen for this separation. Cefuroxime and its E-isomers possess moderate polarity. A highly hydrophobic C18 column often results in excessive retention times for the rigid E-isomers and ∆3-degradation products. The C8 column provides the optimal theoretical plates to achieve a resolution (

) > 1.5 between the closely eluting diastereomers A and B, while keeping the total run time under 25 minutes,[5]. -

Mobile Phase pH and Buffer Selection : Cefuroxime has a pKa of approximately 2.5. Utilizing a 0.02 M potassium dihydrogen phosphate (

) buffer naturally maintains an acidic pH. This suppresses the ionization of the carboxylic acid moiety on the cephalosporin core, increasing the overall hydrophobicity of the analytes. This suppression is critical; if the molecule is ionized, it elutes too quickly, destroying the separation between the Z and E isomers. -

Organic Modifier Ratio : A ternary mixture of Buffer : Methanol : Acetonitrile (60:35:5 v/v) is utilized. Methanol provides the primary elutropic strength. The addition of 5% acetonitrile acts as a selectivity modifier; its distinct dipole moment sharpens the peaks of the structurally rigid Cefuracetime (E-isomers), preventing peak tailing.

Experimental Protocols: A Self-Validating System

To ensure this protocol is a self-validating system , a forced degradation control (photolytic exposure) is integrated directly into the sample preparation. Because purified Cefuracetime standards can be costly or unstable, generating the E-isomer in situ provides a reliable, internal qualitative marker to verify system suitability prior to analyzing unknown samples.

Reagents and Materials

-

Standards : Cefuroxime Axetil USP Reference Standard (mixture of diastereomers A and B)[5].

-

Chemicals : HPLC-grade Methanol, HPLC-grade Acetonitrile, Potassium dihydrogen phosphate (

), purified water (18.2 MΩ·cm).

Step-by-Step Sample & Marker Preparation

-

Standard Stock Preparation : Dissolve 30 mg of Cefuroxime Axetil API in 25 mL of methanol to yield a 1.2 mg/mL solution.

-

In Situ E-Isomer Generation (System Suitability Marker) : Expose a 5 mL aliquot of the Standard Stock to direct sunlight or a UV chamber (254 nm) for 5 hours. This photolytic stress reliably isomerizes the methoxyimino group, generating Cefuracetime (E-isomers 1 and 2) to serve as qualitative retention time markers.

-

Sample Extraction : Weigh powdered tablets equivalent to 120 mg of Cefuroxime Axetil. Transfer to a 100 mL volumetric flask, add 50 mL methanol, and sonicate for 10 minutes. Dilute to volume with methanol.

-

Filtration : Filter the extract through a 0.45 µm PTFE syringe filter (discard the first 2 mL to saturate the membrane).

-

Working Solution : Dilute 10 mL of the filtrate into a 50 mL volumetric flask using the mobile phase.

Chromatographic Conditions

-

Column : Teknokroma Tracer Excel C8 (150 mm × 4.6 mm, 5 µm) or equivalent.

-

Mobile Phase : 0.02 M

: Methanol : Acetonitrile (60 : 35 : 5, v/v). -

Flow Rate : 1.0 mL/min.

-

Column Temperature : 35 °C. (Field Insight: Maintaining the column temperature strictly at 35 °C is non-negotiable. A deviation of even ±2 °C alters the partitioning thermodynamics, causing the ∆3-isomer peak to co-elute with Cefuroxime Axetil A).

-

Detection : UV at 278 nm.

-

Injection Volume : 20 µL.

Quantitative Data Presentation

The following table summarizes the expected chromatographic profile when utilizing the optimized C8 method. The clear separation of the active Z-diastereomers from the inactive E-isomers confirms the stability-indicating power of the assay.

Table 1: Chromatographic Separation Profile of Cefuroxime and Cefuracetime Isomers

| Analyte / Isomer | Identity / Pharmacopeial Designation | Approx. Retention Time (min) | Relative Retention Time (RRT)* |

| Cefuroxime Axetil B | Active (Z)-Diastereomer | 9.64 | 0.87 |

| Cefuroxime Axetil A | Active (Z)-Diastereomer | 11.08 | 1.00 |